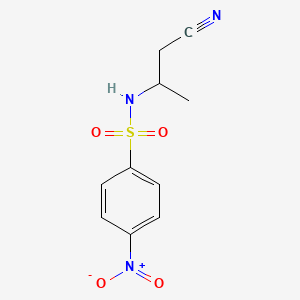
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- is a chemical compound with a complex structure It is characterized by the presence of a benzenesulfonamide group, a cyano group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an amine derivative, followed by nitration and subsequent cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing groups to the compound.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
Oxidation: Products may include benzenesulfonic acids or other oxygenated derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include halogenated benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-: Lacks the nitro group, which may result in different chemical and biological properties.
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-amino-:
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-chloro-: Contains a chloro group, which can affect its chemical stability and reactivity.
Uniqueness
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- is unique due to the presence of both cyano and nitro groups, which confer distinct chemical properties. These groups can participate in a variety of reactions, making the compound versatile for different applications in research and industry.
Properties
CAS No. |
194156-43-9 |
|---|---|
Molecular Formula |
C10H11N3O4S |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
N-(1-cyanopropan-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H11N3O4S/c1-8(6-7-11)12-18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5,8,12H,6H2,1H3 |
InChI Key |
CHYNXTKOSCFXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















